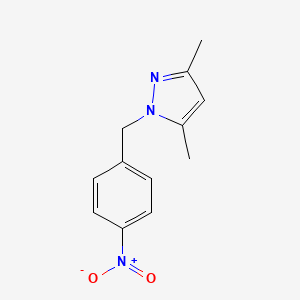
3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid (BCMQP) is a chemical compound that belongs to the family of quinolines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid is not fully understood. However, studies have suggested that the compound may act as a modulator of the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid has also been found to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid has a range of biochemical and physiological effects. The compound has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its potential use as an antidepressant. 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid for lab experiments is its high potency and selectivity. The compound has been found to have a high affinity for its target receptors, which makes it an ideal tool for studying their function. However, one of the limitations of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several areas of future research that could be explored with 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid. One potential direction is the development of novel drugs based on the structure of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid for the treatment of neurological disorders. Another area of interest is the study of the compound's effects on other cellular processes, such as autophagy and mitochondrial function. Additionally, the development of more efficient synthesis methods for 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid could help to facilitate its use in scientific research.
In conclusion, 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid is a synthetic compound that has shown potential applications in scientific research, particularly in the field of neuroscience. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research in this area could lead to the development of novel drugs for the treatment of neurological disorders and other related diseases.
Méthodes De Synthèse
The synthesis of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid involves a series of chemical reactions that start with the condensation of 2-methyl-4-chloroquinoline with 6-bromo-1-hexyne in the presence of a base. The resulting product is then subjected to reduction with lithium aluminum hydride, followed by the reaction with propanoic acid to yield 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid.
Applications De Recherche Scientifique
3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
3-(6-bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-7-9(3-5-12(17)18)13(15)10-6-8(14)2-4-11(10)16-7/h2,4,6H,3,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMTUDJKBYUTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)





![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)


